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Cat. No.: B10854830 Get Quote

Introduction
APX2039 is a novel, orally active antifungal agent currently in preclinical development for the

treatment of cryptococcal meningitis. It belongs to a new class of drugs that inhibit the fungal

enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), a critical

component in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. By targeting this

essential pathway in fungi, APX2039 disrupts the localization of GPI-anchored mannoproteins

to the cell wall, leading to compromised cell wall integrity and potent antifungal activity against

clinically relevant pathogens such as Cryptococcus neoformans and Cryptococcus gattii. This

document provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and preclinical data for APX2039.

Chemical Structure and Properties
While a definitive 2D structure and IUPAC name for APX2039 are not publicly available in the

reviewed literature, its chemical identity can be described by its molecular formula and SMILES

notation.

Table 1: Chemical and Physical Properties of APX2039
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Property Value Source

Molecular Formula C₂₀H₁₅FN₄O₂ [1]

Molecular Weight 362.36 g/mol [1]

SMILES

Nc1ncccc1-

c1cc(Cc2ccc(Oc3cccc(F)n3)cc

2)no1

[1]

Solubility 55 mg/mL in DMSO [2]

Further physicochemical properties such as pKa and melting point have not been reported in

the available literature.

Mechanism of Action: Inhibition of Gwt1 and
Disruption of GPI Anchor Biosynthesis
APX2039 exerts its antifungal effect by inhibiting the fungal Gwt1 enzyme, an inositol

acyltransferase.[3] This enzyme catalyzes a crucial early step in the

glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. GPI anchors are complex

glycolipids that are essential for attaching a wide variety of proteins to the cell surface of

eukaryotes. In fungi, these GPI-anchored proteins are vital for cell wall integrity, adhesion, and

nutrient uptake.

The inhibition of Gwt1 by APX2039 blocks the acylation of inositol, a key step in the GPI

anchor synthesis. This disruption prevents the proper localization of GPI-anchored

mannoproteins to the fungal cell wall, leading to a cascade of detrimental effects, including

compromised cell wall integrity, and ultimately, fungal cell death.
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Figure 1. Simplified signaling pathway of GPI anchor biosynthesis and the inhibitory action of
APX2039. APX2039 specifically inhibits the Gwt1 enzyme, a critical step in the pathway.

Preclinical Efficacy
The in vivo efficacy of APX2039 has been evaluated in both mouse and rabbit models of

cryptococcal meningitis, demonstrating significant antifungal activity.

Mouse Model of Disseminated Cryptococcosis
In a delayed-treatment mouse model of disseminated cryptococcosis caused by C. neoformans

H99, oral administration of APX2039 resulted in a significant reduction in fungal burden in both

the brain and lungs compared to vehicle control, fluconazole, and amphotericin B.

Table 2: Efficacy of APX2039 in a Mouse Model of Disseminated Cryptococcosis
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Treatment Group
Mean Fungal Burden (log₁₀
CFU/g) - Brain

Mean Fungal Burden (log₁₀
CFU/g) - Lung

Vehicle Control 7.97 5.95

Fluconazole (150 mg/kg, PO,

QD)
4.64 3.56

Amphotericin B (3 mg/kg, IP,

QD)
7.16 4.59

APX2039 (60 mg/kg, PO, QD)

+ ABT
1.44 1.50

Data from Giamberardino et

al., 2022. ABT

(aminobenzotriazole) was co-

administered to inhibit

cytochrome P450 enzymes

and increase APX2039

exposure.

Rabbit Model of Cryptococcal Meningitis
APX2039 demonstrated potent efficacy in a rabbit model of cryptococcal meningitis. Oral

administration of APX2039 at 50 mg/kg twice daily (BID) led to a rapid and significant reduction

in the fungal burden in the cerebrospinal fluid (CSF), with sterilization of the CSF observed by

day 10 post-infection.

Table 3: Efficacy of APX2039 in a Rabbit Model of Cryptococcal Meningitis
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Treatment Group
Mean Change in CSF Fungal Burden
(log₁₀ CFU/mL/day)

Vehicle Control +0.07 (by day 14)

Fluconazole (80 mg/kg, PO, QD) -0.19

Amphotericin B (1 mg/kg, IV, QD) -0.33

APX2039 (50 mg/kg, PO, BID) -0.62

Data from Giamberardino et al., 2022.

Preclinical Pharmacokinetics
Pharmacokinetic parameters of APX2039 have been determined in a rabbit model,

demonstrating good oral bioavailability and central nervous system penetration.

Table 4: Pharmacokinetic Parameters of APX2039 in Rabbits

Dose Cmax (µg/mL) Tmax (h) AUC₀₋₂₄ (µg·h/mL)

25 mg/kg QD 0.8 ± 0.3 2.0 ± 0.0 5.4 ± 1.2

50 mg/kg QD 1.5 ± 0.5 2.4 ± 0.9 11.2 ± 3.4

75 mg/kg QD 2.8 ± 0.9 2.8 ± 1.8 25.1 ± 10.1

50 mg/kg BID 2.0 ± 0.5 2.0 ± 0.0 17.8 ± 3.8

Data from

Giamberardino et al.,

2022.

Experimental Protocols
In Vivo Efficacy - Mouse Model
A delayed-treatment model of disseminated cryptococcosis was established in male CD-1 mice

infected intravenously with C. neoformans H99. Treatment was initiated 24 hours post-infection

and continued for 7 days. APX2039 was administered orally once daily, with 1-
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aminobenzotriazole (ABT) given two hours prior to inhibit metabolic enzymes. Fungal burden in

the brain and lungs was determined at the end of the treatment period by homogenizing the

tissues and plating serial dilutions on Sabouraud dextrose agar for colony-forming unit (CFU)

enumeration.
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Figure 2. Experimental workflow for the mouse model of disseminated cryptococcosis.
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In Vivo Efficacy - Rabbit Model
Male New Zealand White rabbits were immunosuppressed with cortisone acetate and infected

with C. neoformans H99 via intracisternal injection. Treatment was initiated on day 2 post-

infection and continued through day 14. Cerebrospinal fluid (CSF) was collected at multiple

time points to assess the fungal burden by CFU enumeration.
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Figure 3. Experimental workflow for the rabbit model of cryptococcal meningitis.

Pharmacokinetic Analysis
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To determine the pharmacokinetic profile of APX2039 in the rabbit model, serial blood samples

were collected after oral administration on day 8 post-infection. Plasma concentrations of

APX2039 were quantified using a validated analytical method, and standard pharmacokinetic

parameters were calculated.

Conclusion
APX2039 is a promising new antifungal agent with a novel mechanism of action targeting the

essential fungal enzyme Gwt1. Preclinical studies have demonstrated its potent in vitro and in

vivo activity against Cryptococcus species, including in a highly relevant rabbit model of

cryptococcal meningitis. Its oral bioavailability and ability to penetrate the central nervous

system make it an attractive candidate for further development as a much-needed new

therapeutic option for this life-threatening fungal infection. Further studies are warranted to fully

elucidate its physicochemical properties and to advance its clinical development.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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